![molecular formula C16H16N6OS B2925032 5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole CAS No. 2188202-83-5](/img/structure/B2925032.png)
5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C16H16N6OS and its molecular weight is 340.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including triazoles, is a significant area of research. For instance, studies have described the synthesis of various methyl or unsubstituted 1,2,3-triazoles, 1,2,4-triazoles, and tetrazoles substituted with 1-azabicyclo[2.2.2]octan-3-yl groups, highlighting their potency and efficacy as muscarinic ligands in radioligand binding assays (H. Wadsworth et al., 1992). Additionally, the regiospecific synthesis of 1,5-diaryl-4-benzothiazolyl-substituted 1,2,3-triazoles via organocatalytic 1,3-dipolar cycloaddition reactions demonstrates the structural versatility and chemical reactivity of these compounds (Miaomiao Shu et al., 2020).
Pharmacological Activities
The investigation of the pharmacological properties of triazole derivatives is a crucial research application. For instance, novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents, demonstrating significant activity against Hepatocellular carcinoma cell lines (S. M. Gomha et al., 2017). Another study synthesized benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines, which showed remarkable broad-spectrum anticancer activity in vitro (A. Husain et al., 2013).
Muscarinic Activities
Research into muscarinic activities of compounds with structural similarities to the query compound reveals insights into their potential therapeutic applications. The synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives have been studied, showing that the potency and efficacy of these compounds as muscarinic ligands depend on how the azole moiety is attached to the azabicyclic ring (H. Wadsworth et al., 1992).
Wirkmechanismus
Target of Action
Triazole derivatives have been known to show effective cytotoxic activity against various cancer cell lines
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding could lead to changes in the enzyme’s function, potentially inhibiting its activity.
Result of Action
Given its potential cytotoxic activity , the compound could lead to cell death in cancer cells
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(10-1-4-14-15(7-10)19-24-18-14)22-11-2-3-12(22)9-13(8-11)21-6-5-17-20-21/h1,4-7,11-13H,2-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJOZXEVOFJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
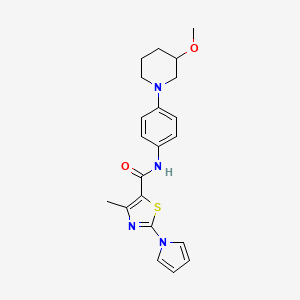
![dimethyl 1-[2-({[(2,6-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2924952.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)
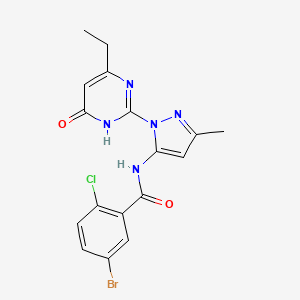
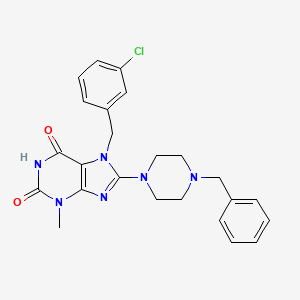
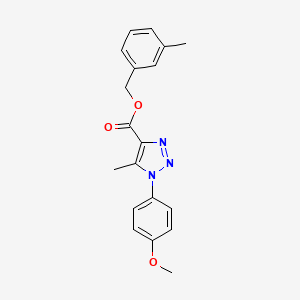

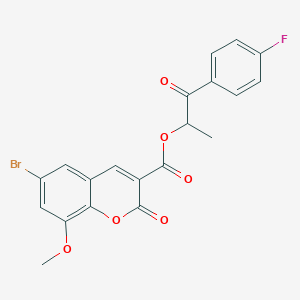



![6-(2-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2924969.png)
![(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924972.png)